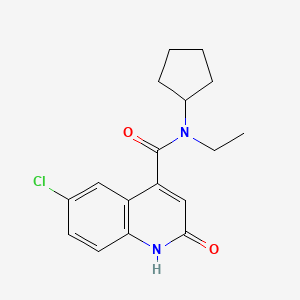![molecular formula C15H20N6O B7574139 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to possess a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclin-dependent kinase. This inhibition leads to the suppression of cell growth and proliferation, which may explain its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine have been studied extensively. This compound has been shown to possess antitumor activity, as mentioned earlier. It has also been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to possess antiviral activity, which further highlights its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine. One potential direction is the development of new drugs based on this compound. This may involve further optimization of its chemical structure to enhance its potency and selectivity. Another potential direction is the study of its mechanism of action in more detail, which may lead to a better understanding of its therapeutic potential. Finally, further studies on the biochemical and physiological effects of this compound may reveal new applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine involves several steps. The first step involves the reaction of 6-methylpyridazine-3-carboxylic acid with piperidine in the presence of a coupling reagent. The resulting product is then treated with methoxyamine hydrochloride to form the corresponding oxime. The oxime is then reduced using a reducing agent such as sodium borohydride to form the desired compound.
Applications De Recherche Scientifique
4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs. This compound has also been shown to possess antitumor activity, which further highlights its potential as a therapeutic agent.
Propriétés
IUPAC Name |
4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-11-5-6-13(20-19-11)21-9-3-4-12(10-21)17-15-16-8-7-14(18-15)22-2/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWLJHOYLXTHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)NC3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7574056.png)
![3-[(4-Chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B7574059.png)
![[2-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]-phenylmethanone](/img/structure/B7574062.png)
![tert-butyl N-[2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-2,3-dimethylbutyl]carbamate](/img/structure/B7574068.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)
![3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7574115.png)
![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![N-(3-fluorophenyl)-1-[2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxamide](/img/structure/B7574125.png)
